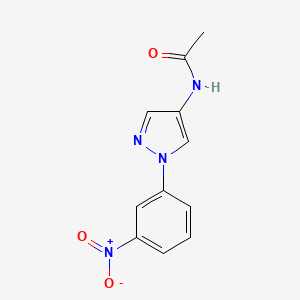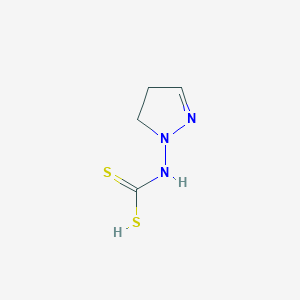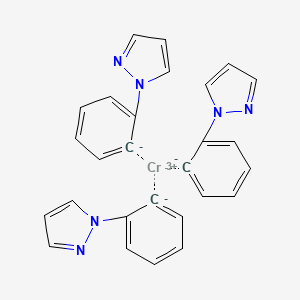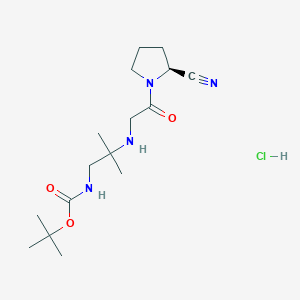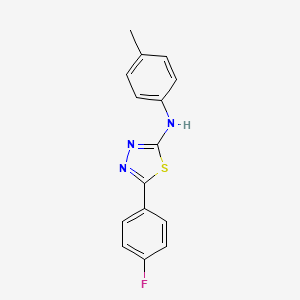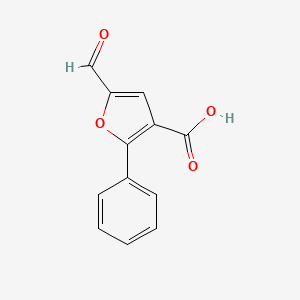
5-Formyl-2-phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process can be optimized using various catalysts, such as hydroxyapatite-supported gold catalysts, to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-phenylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: this compound can be converted to 5-carboxy-2-phenylfuran-3-carboxylic acid.
Reduction: The reduction of the formyl group yields 5-hydroxymethyl-2-phenylfuran-3-carboxylic acid.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Scientific Research Applications
5-Formyl-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism by which 5-Formyl-2-phenylfuran-3-carboxylic acid exerts its effects involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These interactions can influence various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-furancarboxylic acid: Similar in structure but lacks the phenyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for bio-based polymers.
Uniqueness
5-Formyl-2-phenylfuran-3-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on a furan ring, along with a phenyl substituent. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
61761-76-0 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-formyl-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
LFBYAHNYIWFOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


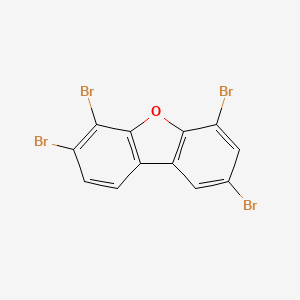
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


